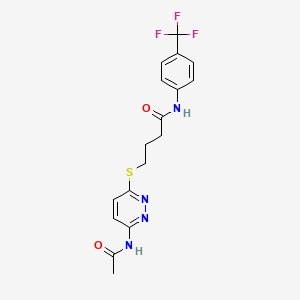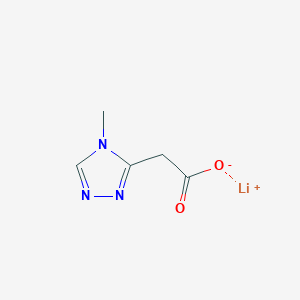
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and immune cell activation. Specifically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to inhibit the activity of the NF-κB pathway, which is a key signaling pathway involved in inflammation and immune cell activation. Additionally, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to inhibit the activity of the JAK/STAT pathway, which is a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can inhibit cell growth and induce cell death. In immune cells, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to regulate the activity of cytokines and chemokines, which are key mediators of inflammation and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A in lab experiments is its specificity for certain signaling pathways, such as the NF-κB and JAK/STAT pathways. This specificity allows researchers to study the effects of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A on specific cellular processes and signaling pathways. However, one of the limitations of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A in lab experiments is its potential toxicity, as high doses of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A have been shown to be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A, including the development of more efficient synthesis methods, the identification of new targets for 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A, and the exploration of its potential applications in other fields, such as neurobiology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A and its potential side effects in vivo.
Conclusion:
In conclusion, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for certain signaling pathways and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further research in the fields of cancer biology and immunology. However, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
Synthesemethoden
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A can be synthesized through a multi-step process that involves the reaction of various reagents, including pyridazine, trifluoromethyl phenylbutanone, and thioacetamide. The synthesis method for 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been described in detail in several research articles, and it typically involves a combination of organic synthesis techniques, such as refluxing and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and immunology. In cancer biology, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In immunology, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have immunomodulatory effects and can regulate the activity of immune cells, such as T cells and macrophages.
Eigenschaften
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-11(25)21-14-8-9-16(24-23-14)27-10-2-3-15(26)22-13-6-4-12(5-7-13)17(18,19)20/h4-9H,2-3,10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUUCOCSUJZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)



![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

